molecular formula C8H8BrN3 B1524666 4-Bromo-1-methylindazol-3-amine CAS No. 1260854-85-0

4-Bromo-1-methylindazol-3-amine

Cat. No.: B1524666
CAS No.: 1260854-85-0
M. Wt: 226.07 g/mol
InChI Key: LJWBXELYUVKGQT-UHFFFAOYSA-N
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Description

4-Bromo-1-methylindazol-3-amine: is a chemical compound with the molecular formula C8H8BrN3 It is a derivative of indazole, a bicyclic compound consisting of a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-methylindazol-3-amine typically involves the following steps:

    Bromination of Indazole: The starting material, indazole, undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce a bromine atom at the 4-position.

    Methylation: The brominated indazole is then subjected to methylation using methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2) in the presence of a base such as potassium carbonate (K2CO3) to introduce a methyl group at the 1-position.

    Amination: Finally, the intermediate compound is treated with ammonia (NH3) or an amine source to introduce the amino group at the 3-position, yielding this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-methylindazol-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of 4-substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of oxidized derivatives such as 4-bromo-1-methylindazole-3-one.

    Reduction: Formation of reduced derivatives such as this compound hydrochloride.

Scientific Research Applications

Chemistry

In chemistry, 4-Bromo-1-methylindazol-3-amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its indazole core is a common motif in many bioactive molecules, and modifications at the 4- and 1-positions can lead to compounds with significant biological activity.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It serves as a lead compound in the development of drugs targeting specific enzymes or receptors involved in diseases such as cancer, inflammation, and neurological disorders.

Industry

In the industrial sector, this compound is used in the synthesis of dyes, pigments, and agrochemicals. Its reactivity and stability make it suitable for various applications in material science and chemical manufacturing.

Mechanism of Action

The mechanism of action of 4-Bromo-1-methylindazol-3-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atom and the amino group can form hydrogen bonds or participate in electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-1-methylindazol-3-amine: Similar structure with a chlorine atom instead of bromine.

    4-Fluoro-1-methylindazol-3-amine: Contains a fluorine atom at the 4-position.

    4-Iodo-1-methylindazol-3-amine: Contains an iodine atom at the 4-position.

Uniqueness

4-Bromo-1-methylindazol-3-amine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine is larger and more polarizable than chlorine or fluorine, which can affect the compound’s interactions with biological targets and its overall chemical behavior.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-bromo-1-methylindazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3/c1-12-6-4-2-3-5(9)7(6)8(10)11-12/h2-4H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJWBXELYUVKGQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=CC=C2)Br)C(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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